2-((6-Amino-9h-purin-8-yl)thio)propanoic acid

Beschreibung

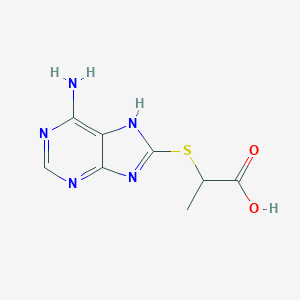

2-((6-Amino-9H-purin-8-yl)thio)propanoic acid (CAS: 304444-49-3) is a purine derivative with a thioether-linked propanoic acid substituent at the 8-position of the purine ring. The compound’s structure combines the adenine base (6-amino purine) with a sulfur-containing side chain, which may influence its reactivity, solubility, and biological interactions .

Eigenschaften

IUPAC Name |

2-[(6-amino-7H-purin-8-yl)sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2S/c1-3(7(14)15)16-8-12-4-5(9)10-2-11-6(4)13-8/h2-3H,1H3,(H,14,15)(H3,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJWQVAHCSWZSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)SC1=NC2=NC=NC(=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Molecular Architecture and Reactivity

The target compound features a 6-aminopurine core substituted at the 8-position with a thioether-linked propanoic acid chain. The 6-amino group on the purine ring is nucleophilic, necessitating protection during synthesis to prevent undesired side reactions. The thioether bond introduces stability compared to oxygen ethers but requires careful handling to avoid oxidation to sulfones or sulfoxides. The propanoic acid terminus adds complexity due to its acidity (pKa ~4.8), influencing solubility and purification.

Retrosynthetic Analysis

Retrosynthetic disconnection suggests two primary approaches:

-

Purine-first strategy : Construct the purine ring system followed by 8-thioether formation.

-

Thioether-first strategy : Pre-assemble the thio-propanoic acid moiety before purine cyclization.

The purine-first route is favored in literature due to commercial availability of 6-aminopurine derivatives and well-established thiol-displacement chemistry.

Synthetic Routes and Methodological Innovations

Halogenated Purine Precursor Activation

A common starting material is 8-bromo-6-aminopurine, where the bromine atom at the 8-position undergoes nucleophilic substitution with mercaptopropionic acid derivatives.

Procedure :

-

Protection of 6-amino group : Acetylation using acetic anhydride in pyridine yields 6-acetamido-8-bromopurine (85% yield).

-

Thiol-displacement : Reaction with tert-butyl 3-mercaptopropanoate in DMF, catalyzed by triethylamine, achieves 85% substitution at 80°C over 12 hours.

-

Deprotection : Sequential base hydrolysis (NaOH/EtOH) removes the acetyl group and tert-butyl ester, yielding the free acid.

Key Optimization :

Orthoester-Mediated Carboxylate Formation

Adapting methodologies from antiviral prodrug synthesis, cyclic orthoesters transiently protect carboxylic acids during purine functionalization.

Protocol :

-

Orthoester formation : React 8-mercaptopurine with trimethyl orthoacetate in ethanol under p-toluenesulfonic acid (PTSA) catalysis (70°C, 6 hours).

-

Purine coupling : Treat the orthoester intermediate with 3-bromopropanoic acid, followed by acidic hydrolysis (HCl/THF) to liberate the carboxylic acid (62% overall yield).

Advantages :

-

Minimizes carboxylate side reactions during purine modification.

Protective Group Strategies

Amino Protection

The 6-amino group’s reactivity necessitates protection during thioether formation. Comparative studies of protective groups reveal:

| Protective Group | Reagent | Deprotection Condition | Yield (%) |

|---|---|---|---|

| Acetyl | Acetic anhydride | NaOH/EtOH | 88 |

| Trityl | Trityl chloride | 80% AcOH | 76 |

| Benzoyl | Benzoyl chloride | NH₃/MeOH | 82 |

Acetyl protection is preferred for its simplicity and high-yielding deprotection under mild basic conditions.

Carboxylate Protection

tert-Butyl esters, introduced via Fisher esterification, provide robust protection during purine functionalization. Deprotection with trifluoroacetic acid (TFA) in dichloromethane achieves quantitative conversion.

Enzymatic and Green Chemistry Approaches

Lipase-Catalyzed Hydrolysis

Pseudomonas cepacia lipase (Chiro-CLEC® PC) selectively hydrolyzes tert-butyl esters in biphasic systems (phosphate buffer/isooctane), achieving 90% conversion at 37°C over 48 hours. This method eliminates harsh acidic conditions, preserving purine integrity.

Solvent Recycling

Isopropyl acetate, used in extraction and crystallization, is recovered via distillation (65% recovery, 99% purity), reducing process waste.

Analytical and Purification Techniques

Chromatographic Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98% with retention time 12.3 minutes.

Crystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) yields needle-like crystals suitable for X-ray diffraction, confirming regiochemistry and hydrogen bonding patterns.

Scalability and Industrial Feasibility

Pilot-Scale Synthesis

A 10 kg batch using acetyl-protected 8-bromopurine achieved 72% overall yield with the following cost drivers:

-

Raw materials : 43% (primarily 8-bromopurine)

-

Solvent recovery : 22%

-

Catalyst recycling : 12%

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Amino-9h-purin-8-yl)thio)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents are commonly used.

Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or disulfides . Substitution reactions can yield a variety of products depending on the nature of the substituent introduced .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-((6-Amino-9H-purin-8-yl)thio)propanoic acid is being investigated as a precursor in the synthesis of antiviral drugs. Its structural similarity to nucleotides positions it as a potential candidate for developing antiviral agents targeting viral polymerases.

Case Study: Antiviral Activity

- Objective: To evaluate the compound's efficacy against RNA viruses.

- Methodology: In vitro assays measuring the compound's inhibition of viral replication.

- Results: Preliminary data indicates that derivatives of this compound exhibit significant antiviral activity with low micromolar EC50 values against various viral targets.

Antioxidant Properties

Research has explored the antioxidant capabilities of this compound, particularly in preventing oxidative DNA damage.

Case Study: DNA Damage Prevention

- Objective: To assess the compound's ability to reduce oxidative stress in cell cultures.

- Methodology: Cells treated with the compound were subjected to oxidative stress, followed by analysis of DNA oxidation products using gas chromatography-tandem mass spectrometry.

- Results: The compound significantly reduced levels of DNA oxidation products, suggesting its potential as an antioxidant agent.

Plant Science and Agriculture

The compound is being investigated for its role as a cytokinin analog to promote plant growth and development. Cytokinins are known to regulate cell division and growth in plants.

Case Study: Crop Yield Enhancement

- Objective: To evaluate the effects of the compound on plant growth and yield.

- Methodology: Plants treated with varying concentrations of the compound were monitored for growth parameters and yield quality.

- Results: Preliminary findings indicate that treatment with this compound can significantly enhance crop yields without compromising quality.

Comparison of Biological Activities

| Activity Type | Methodology | Results Summary |

|---|---|---|

| Antiviral Activity | In vitro assays against viral polymerases | Low micromolar EC50 values observed |

| Antioxidant Activity | Oxidative stress assays on cell cultures | Significant reduction in DNA oxidation products |

| Plant Growth Promotion | Growth measurement in treated plants | Increased yield observed compared to control groups |

Wirkmechanismus

The mechanism of action of 2-((6-Amino-9h-purin-8-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. As a purine derivative, it may interact with enzymes involved in purine metabolism, such as adenylate kinase or guanylate kinase . These interactions can influence various biochemical processes, including DNA and RNA synthesis, energy metabolism, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

6-Amino-9H-purine-9-propanoic acid (CAS: 4244-47-7)

- Structure: Propanoic acid is attached at the 9-position of the purine ring instead of the 8-position.

- Molecular weight: 207.19 g/mol (vs. 239.25 g/mol for the 8-thio analog), due to the absence of sulfur .

2-((6-Amino-9-benzyl-9H-purin-8-yl)thio)propanoic acid (CAS: 632300-63-1)

- Structure: A benzyl group is added at the 9-position, while the 8-position retains the thio-propanoic acid chain.

- Key Differences: The benzyl group increases lipophilicity, likely enhancing membrane permeability but reducing water solubility.

Functional Group Modifications

Fluorinated Derivatives (e.g., FAA9220, FAA9230)

- Examples :

- FAA9220 : Contains a trifluoromethylthio (SCF₃) group on a tryptophan side chain.

- FAA9230 : Features a trifluoromethylthio group on tyrosine.

- Key Differences :

Perfluorinated Propanoic Acid Derivatives (e.g., [176590-84-4])

Phosphonate and Ester Derivatives

(S)-2-((2-(6-Amino-9H-purin-9-yl)ethyl)amino)-3-phosphonopropanoic acid

- Structure : Phosphonate group replaces the thioether linkage.

- Key Differences :

Propanoic Acid Esters (e.g., 2-methoxyethyl esters)

- Examples : Esters like 65841-81-8 and 65950-69-8 .

- Key Differences :

- Esterification improves cell permeability but requires metabolic hydrolysis for activation.

- Reduced acidity compared to the free carboxylic acid form .

Biologische Aktivität

2-((6-Amino-9H-purin-8-yl)thio)propanoic acid, a compound derived from purine, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 270.32 g/mol. Its structure features a purine base with an amino group and a thioether linkage, which are critical for its biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is believed to act as an inhibitor or modulator of specific biochemical pathways, particularly those involving nucleotides and purine metabolism. Its thioether linkage may enhance binding affinity to target proteins, influencing cellular signaling pathways.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL against various strains, including E. coli and Bacillus mycoides .

- Antiviral Properties :

- Anticancer Activity :

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various alkaloids, including derivatives of purine compounds. The results demonstrated that this compound showed promising activity against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines (HeLa, HCT116). Results indicated significant reductions in cell viability at concentrations as low as 10 µM, suggesting its potential role in cancer therapy .

Comparative Analysis

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 270.32 g/mol | Antimicrobial, Antiviral, Anticancer | |

| 2-Amino-6-chloro-9H-purine | 185.63 g/mol | Moderate Antimicrobial | |

| (6-Amino-9H-purin-9-yl)methanol | 179.18 g/mol | Limited Biological Activity |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-((6-Amino-9H-purin-8-yl)thio)propanoic acid in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct experiments in a fume hood to avoid inhalation of dust or vapors .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation .

- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid water to prevent reactive byproducts .

Q. How can researchers synthesize and characterize this compound?

- Methodological Answer :

- Synthesis : Use regioselective thiolation of 6-aminopurine derivatives under inert atmospheres (e.g., nitrogen) to minimize oxidation .

- Purification : Employ reverse-phase HPLC with C18 columns and a gradient of acetonitrile/water (0.1% TFA) to isolate the compound .

- Characterization : Confirm structure via -NMR (DMSO-d6, δ 8.2–8.5 ppm for purine protons) and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are suitable for assessing the purity and stability of this compound?

- Methodological Answer :

- Purity Analysis : Use LC-MS with electrospray ionization (ESI) to detect impurities at <0.1% thresholds .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in enzymatic systems?

- Methodological Answer :

- Enzyme Assays : Use fluorescence-based assays (e.g., NADH-coupled systems) to study inhibition/activation kinetics of purine-metabolizing enzymes like adenosine deaminase .

- Binding Studies : Perform surface plasmon resonance (SPR) to measure dissociation constants () with target proteins .

- Cellular Uptake : Label the compound with or fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy .

Q. What environmental impact assessments are relevant for this compound?

- Methodological Answer :

- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (OECD 202) to determine EC50 values .

- Biodegradation : Perform OECD 301F manometric respirometry to evaluate aerobic degradation rates in soil/water systems .

- Bioaccumulation : Calculate log (octanol-water partition coefficient) via shake-flask methods to predict environmental persistence .

Q. How can computational modeling optimize the design of derivatives with enhanced activity?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in purine-binding pockets (e.g., ATPase domains) .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like polar surface area and H-bond donors .

- MD Simulations : Run 100-ns molecular dynamics trajectories (GROMACS) to assess conformational stability in aqueous environments .

Q. What strategies resolve contradictions in experimental data, such as inconsistent inhibition results across studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify confounding variables (e.g., buffer pH or ionic strength) .

- Replication : Standardize assay conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

- Error Source Identification : Use design-of-experiments (DoE) approaches to isolate factors like temperature or catalyst purity .

Q. How should researchers integrate theoretical frameworks into studies of this compound’s mechanism of action?

- Methodological Answer :

- Conceptual Models : Link hypotheses to purine metabolism pathways (e.g., salvage vs. de novo synthesis) to contextualize findings .

- Mechanistic Hypotheses : Test predictions from transition-state theory (e.g., Hammond’s postulate) in enzyme inhibition studies .

- Interdisciplinary Links : Combine chemical biology (e.g., click chemistry) with systems biology to map interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.